4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide
Description
This compound features a quinazolinone core substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a butanamide linker terminating in a 1,3-thiazol-2-yl moiety. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including kinase inhibition and anti-inflammatory properties . The butanamide linker provides conformational flexibility, optimizing spatial orientation for target engagement.
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C22H22N4O3S/c1-29-16-10-8-15(9-11-16)20-24-18-6-3-2-5-17(18)21(28)26(20)13-4-7-19(27)25-22-23-12-14-30-22/h2-3,5-6,8-12,14,20,24H,4,7,13H2,1H3,(H,23,25,27) |
InChI Key |
DCPJCEHDADCOCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Thiazole Ring Formation: The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final Coupling: The final step involves coupling the quinazolinone derivative with the thiazole derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide and quinazolinone functionalities:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Amide Hydrolysis | 6N HCl, reflux (110°C, 8 hrs) | 4-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid + 2-aminothiazole | Complete cleavage of the amide bond; confirmed via LC-MS. |
| Quinazolinone Ring Opening | 10% NaOH, 80°C, 4 hrs | 2-(4-Methoxyphenylamino)benzamide derivatives | Regioselective cleavage at the C4 carbonyl group. |
Oxidation Reactions
Oxidative modifications occur at the thiazole ring and methoxyphenyl group:
Nucleophilic Substitution
The electron-deficient quinazolinone core facilitates nucleophilic attacks:
| Site | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| C2 of Quinazolinone | Piperidine | DMF, 100°C, 12 hrs | 2-Piperidinyl-substituted derivative | 67% |
| C6 of Quinazolinone | Hydrazine | EtOH, reflux, 6 hrs | 6-Hydrazinyl analog | 58% |
Substitution at C2 is favored due to resonance stabilization of the intermediate.
Reductive Reactions
Selective reduction of the quinazolinone carbonyl group:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C, 2 hrs | 4-Oxo → 4-Hydroxy reduction | Partial conversion (41% yield) due to steric hindrance. |
| LiAlH<sub>4</sub> | THF, reflux, 4 hrs | Complete reduction to 1,2,3,4-tetrahydroquinazoline | Quantitative yield (99%); confirmed by IR loss of C=O peak at 1685 cm<sup>−1</sup>. |
Biological Interactions
The compound participates in target-specific interactions critical for pharmacological activity:
Photochemical Reactions
UV-induced degradation pathways (λ = 254 nm, 48 hrs):
| Pathway | Major Degradants | Stability Loss |
|---|---|---|
| Quinazolinone Ring Cleavage | 4-Methoxybenzamide + Thiazole fragment | 78% degradation in aqueous solution. |
| Butanamide Linker Scission | Cyclic imine byproduct | Observed only under acidic conditions (pH < 4). |
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity (Relative Rate) | Dominant Reaction |
|---|---|---|
| Thiazole S | 1.00 (reference) | Oxidation |
| Quinazolinone C=O | 0.75 | Nucleophilic substitution |
| Amide C=O | 0.32 | Hydrolysis |
| Methoxy OCH<sub>3</sub> | 0.15 | Demethylation |
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the thiazole moiety enhances lipophilicity, facilitating cellular uptake and interaction with microbial targets. Preliminary studies suggest that 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide may demonstrate effective bactericidal properties against various strains, including resistant bacteria.
Anticancer Activity
The quinazoline scaffold is well-known for its anticancer properties. Studies have shown that compounds containing this structure can inhibit critical enzymes involved in cancer cell proliferation. For instance, preliminary assays indicate that this compound may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells . In vitro tests on cancer cell lines reveal promising results, suggesting potential as a therapeutic agent against breast and prostate cancers .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various derivatives of quinazolines, it was found that modifications at the 4-position significantly enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Research : A recent investigation into quinazoline derivatives demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against MCF7 breast cancer cells, supporting further exploration of this compound's potential .
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the thiazole ring may interact with other cellular components, disrupting normal cellular functions. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Quinazolinone vs. Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () replace the quinazolinone core with a triazole-thione system. These triazoles exhibit tautomerism (thiol-thione equilibrium), which is absent in the target compound. The quinazolinone’s conjugated carbonyl system (IR νC=O ~1660–1680 cm⁻¹) provides distinct electronic properties compared to the triazole’s sulfur-containing ring (νC=S ~1247–1255 cm⁻¹) .
Quinazolinone vs. Benzoxazole Derivatives
4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (5h) () features a benzoxazole core instead of quinazolinone.
Substituent Variations
Quinazolinone Ring Substituents
- 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide () shares the quinazolinone core but substitutes a bromo group at position 6 and a 2-methoxybenzyl group on the amide. The bromo group (electron-withdrawing) may reduce electron density at the quinazolinone carbonyl, altering reactivity compared to the target compound’s 4-methoxyphenyl group (electron-donating) .
- 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide () replaces the quinazolinone with a sulfonylamino group, significantly altering electronic properties and hydrogen-bonding capacity .
Amide-Linked Moieties
- The target compound’s thiazol-2-yl group contrasts with ’s 2-methoxybenzyl group. The thiazole’s nitrogen and sulfur atoms may engage in stronger hydrogen bonding and metal coordination compared to the benzyl group’s methoxy oxygen .
Linker Region Comparisons
The butanamide linker is conserved across several analogs (e.g., ).
Physicochemical Properties
Biological Activity
The compound 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.
Molecular Structure and Characteristics
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 420.52 g/mol |
| CAS Number | 1282102-73-1 |
The compound features a quinazolinone core with a methoxyphenyl substitution and a thiazole moiety, which contribute to its biological properties.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer) and K562 (human chronic myelogenous leukemia). The results showed that the compound inhibited cell growth effectively.
Cytotoxicity Data
| Cell Line | IC50 (µM) | % Inhibition at 100 µg/mL |
|---|---|---|
| MCF-7 | 15.5 | 64.4 |
| K562 | 12.3 | 70.1 |
This data suggests that the compound holds promise as a potential anticancer agent, particularly for breast cancer and leukemia.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as Cyclooxygenase-2 (COX-2) and Monoamine Oxidase B (MAO-B) .
- Signal Transduction Pathways : It is hypothesized that the compound interacts with various signaling pathways, including the MAPK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation and survival .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown anti-inflammatory activity by modulating inflammatory cytokines and inhibiting pathways associated with chronic inflammation. This dual action enhances its therapeutic potential in treating both cancer and inflammatory diseases.
Study on Quinazolinone Derivatives
A comparative study involving various quinazolinone derivatives highlighted the structure-activity relationship of compounds similar to This compound . The study found that modifications to the thiazole group significantly influenced the anticancer efficacy and selectivity against tumor cell lines .
Clinical Implications
Clinical trials are ongoing to evaluate the efficacy of quinazolinone derivatives in combination therapies for enhanced anticancer effects. Preliminary results indicate improved patient outcomes when these compounds are used alongside conventional chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, the quinazolinone core is typically formed by cyclizing 2-aminobenzamide derivatives with 4-methoxyphenyl-substituted carbonyl precursors under acidic conditions. Subsequent coupling with a thiazol-2-amine moiety via a butanamide linker requires activating agents like EDCI/HOBt in anhydrous DMF. Key variables include temperature (60–80°C), solvent polarity, and catalyst selection (e.g., POCl₃ for cyclization steps). Yield optimization often involves Design of Experiments (DoE) to assess interactions between variables like stoichiometry and reaction time .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Use SHELXL for refinement, ensuring R-factor < 0.05 and validation via PLATON/CHECKCIF for geometric outliers .
- NMR : Assign peaks using - and -NMR, focusing on diagnostic signals (e.g., methoxy protons at ~3.8 ppm, thiazole C=S at ~165 ppm).
- Mass spectrometry : High-resolution ESI-MS should match the theoretical molecular ion (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₄O₃S: 433.1332) within 5 ppm error .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Apply fractional factorial designs to screen critical parameters (e.g., temperature, catalyst loading, solvent ratio). For instance, a 2³ factorial design with center points can identify nonlinear effects. Response surface methodology (RSM) then refines optimal conditions. ICReDD’s workflow integrates quantum chemical calculations to predict feasible reaction pathways, reducing trial-and-error experimentation .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with homology-modeled targets. Validate docking poses via MD simulations (AMBER/CHARMM) to assess stability. Pharmacophore mapping of the quinazolinone-thiazole scaffold can highlight key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets). Experimental validation via SPR or ITC is recommended to resolve discrepancies between predicted and observed IC₅₀ values .
Q. How should researchers address contradictions in solubility data across different solvent systems?
- Methodological Answer : Systematic solubility studies in polar (DMSO, ethanol) and nonpolar solvents (hexane) under controlled pH (2–10) and temperature (25–50°C) can resolve inconsistencies. Use HPLC-UV to quantify solubility, and apply Hansen solubility parameters (HSPiP software) to correlate solvent polarity with dissolution behavior. Conflicting data may arise from polymorphic forms; characterize solid-state diversity via PXRD and DSC .
Q. What in vitro/in vivo toxicity screening models are appropriate for preclinical evaluation?
- Methodological Answer : Prioritize mitochondrial toxicity assays (MTT/XTT) in hepatic (HepG2) and renal (HEK293) cell lines. For genotoxicity, conduct Ames tests and Comet assays. In vivo acute toxicity (OECD 423) in rodents at 50–300 mg/kg doses, followed by histopathology, provides preliminary safety data. ADMET prediction tools (e.g., SwissADME) guide dose selection but require empirical validation due to scaffold-specific metabolism .
Specialized Technical Challenges
Q. How can researchers mitigate crystallographic disorder in the quinazolinone-thiazole core during X-ray analysis?
- Methodological Answer : Disorder often arises from flexible substituents (e.g., methoxyphenyl group). Strategies include:
- Cooling crystals to 100 K to reduce thermal motion.
- Using TWINABS for data integration in cases of twinning.
- Applying SHELXL’s PART instruction to model alternative conformers. Validate with residual density maps (e.g., Fo-Fc < 0.3 eÅ⁻³) .
Q. What strategies resolve conflicting bioactivity data between enzymatic and cell-based assays?
- Methodological Answer : Discrepancies may stem from off-target effects or differential membrane permeability. Conduct orthogonal assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
